Raloxifene N-oxide

Description

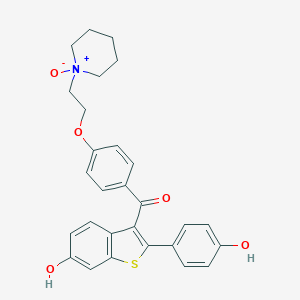

Structure

3D Structure

Properties

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO5S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)35-28)27(32)19-6-11-23(12-7-19)34-17-16-29(33)14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNADIZJVEMEXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+](CC1)(CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173218 | |

| Record name | Raloxifene N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195454-31-0 | |

| Record name | Raloxifene N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195454310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raloxifene N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALOXIFENE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BRV5W297 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Raloxifene N-oxide: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the prevention and treatment of postmenopausal osteoporosis and in reducing the risk of invasive breast cancer in high-risk postmenopausal women.[1][2] As with many pharmaceuticals, understanding its metabolic fate and the properties of its metabolites is crucial for a complete toxicological and pharmacological profile. Raloxifene N-oxide is a primary oxidative degradation product of Raloxifene.[3] The formation of this N-oxide can occur during manufacturing and storage, particularly in the presence of certain excipients, and it is also a potential metabolite in vivo.[4] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies pertaining to Raloxifene N-oxide, aimed at supporting further research and development in this area.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Raloxifene N-oxide

| Property | Value | Source |

| IUPAC Name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethoxy]phenyl]methanone | [5] |

| Synonyms | Raloxifene EP Impurity C, USP Raloxifene Related Compound C | |

| CAS Number | 195454-31-0 | |

| Molecular Formula | C28H27NO5S | |

| Molecular Weight | 489.58 g/mol | |

| Appearance | Solid | - |

| Melting Point | >180°C (decomposes) | - |

| pKa (Predicted) | 8.82 ± 0.15 | - |

| Solubility | Data not available. For Raloxifene HCl: Soluble in DMSO (15 mg/mL); sparingly soluble in methanol (0.1 mg/mL) and aqueous buffers. | - |

| SMILES | C1CC--INVALID-LINK--(CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)[O-] |

Chemical Structure

Raloxifene N-oxide retains the core benzothiophene structure of the parent molecule, with the key modification being the oxidation of the nitrogen atom within the piperidine ring.

-

Core Structure: A 2-phenyl-3-aroylbenzothiophene scaffold.

-

Key Functional Groups: Two phenolic hydroxyl groups, a ketone, an ether linkage, and a piperidine N-oxide.

Experimental Protocols

Synthesis of Raloxifene N-oxide

While Raloxifene N-oxide is primarily known as a degradation product, a targeted synthesis is necessary for detailed characterization and biological evaluation. Based on general methods for the N-oxidation of tertiary amines, a plausible synthetic route involves the oxidation of Raloxifene using a suitable oxidizing agent such as hydrogen peroxide.

Objective: To synthesize Raloxifene N-oxide from Raloxifene.

Materials:

-

Raloxifene hydrochloride

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol or another suitable solvent

-

Sodium bicarbonate or a weak base (for neutralization if starting with the hydrochloride salt)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

If starting with Raloxifene hydrochloride, dissolve it in a suitable solvent and neutralize with a stoichiometric amount of a weak base like sodium bicarbonate to obtain the free base.

-

Dissolve the Raloxifene free base in a suitable solvent such as methanol.

-

To the stirred solution, add a slight excess of 30% hydrogen peroxide dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture can be worked up by quenching any excess hydrogen peroxide with a reducing agent (e.g., sodium sulfite).

-

The product can be extracted into an organic solvent like dichloromethane.

-

The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Purification and Analysis by HPLC

High-performance liquid chromatography is the method of choice for the purification and analysis of Raloxifene N-oxide.

Objective: To purify and analyze Raloxifene N-oxide using reversed-phase HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase (representative example):

-

A gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and acetonitrile.

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the HPLC column with the initial mobile phase composition.

-

Dissolve the crude Raloxifene N-oxide in a suitable solvent (e.g., a mixture of the mobile phase components).

-

Inject the sample onto the column.

-

Run a gradient elution to separate Raloxifene N-oxide from the starting material and any byproducts.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm).

-

Collect the fraction corresponding to the Raloxifene N-oxide peak.

-

The purity of the collected fraction can be assessed by re-injecting it into the HPLC system.

Characterization

The structure of the synthesized Raloxifene N-oxide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure. The formation of the N-oxide will induce characteristic shifts in the signals of the protons and carbons adjacent to the nitrogen atom in the piperidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the compound.

Signaling Pathways of the Parent Compound, Raloxifene

The biological activity of Raloxifene N-oxide has not been extensively reported. However, understanding the signaling pathways of the parent compound, Raloxifene, provides a critical framework for hypothesizing and investigating the potential biological effects of its N-oxide metabolite. Raloxifene's primary mechanism of action is through its interaction with estrogen receptors, leading to downstream effects, including the modulation of nitric oxide signaling.

Estrogen Receptor Signaling Pathway

Raloxifene acts as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist effects on estrogen receptors (ERα and ERβ).

Caption: Generalized Estrogen Receptor Signaling Pathway for Raloxifene.

Nitric Oxide Signaling Pathway

In certain tissues, particularly the endothelium, Raloxifene exhibits estrogen-agonist activity, leading to the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

Caption: Raloxifene-mediated Activation of the eNOS/NO Signaling Pathway.

Experimental Workflow for Investigating Biological Activity

To elucidate the biological activity of Raloxifene N-oxide, a systematic experimental workflow is required. This would typically involve in vitro assays to assess its interaction with the primary target of the parent compound, the estrogen receptor, and its downstream effects.

Caption: Proposed Workflow for Evaluating the Biological Activity of Raloxifene N-oxide.

Conclusion and Future Directions

Raloxifene N-oxide is an important molecule in the context of the overall profile of Raloxifene. While its fundamental chemical structure is well-defined, there are significant gaps in our understanding of its physicochemical properties and, most critically, its biological activity. The experimental protocols and workflows outlined in this guide provide a roadmap for researchers to further investigate this compound. Future studies should focus on obtaining experimental data for its solubility and pKa, developing a validated and scalable synthesis, and, most importantly, conducting in vitro and in vivo studies to determine its estrogen receptor binding affinity and its effects on relevant signaling pathways. Such data will be invaluable for a comprehensive risk-benefit assessment of Raloxifene and for the development of future generations of SERMs.

References

- 1. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Raloxifene N-oxide | C28H27NO5S | CID 15484782 - PubChem [pubchem.ncbi.nlm.nih.gov]

Raloxifene N-oxide: A Primary Degradation Product - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene, a selective estrogen receptor modulator (SERM), is widely used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] Like all pharmaceutical compounds, raloxifene is susceptible to degradation, which can impact its efficacy and safety. One of the primary degradation products identified under oxidative stress conditions is Raloxifene N-oxide. This technical guide provides a comprehensive overview of Raloxifene N-oxide, including its formation, quantitative analysis, and the experimental protocols for its study. Furthermore, it delves into the known signaling pathways of the parent compound, Raloxifene, to provide context for the potential biological implications of its degradation products.

Introduction to Raloxifene and its Degradation

Raloxifene is a second-generation SERM that exerts its effects by binding to estrogen receptors (ERs), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[2][3] This tissue-selective activity makes it a valuable therapeutic agent. The stability of a drug product is a critical quality attribute, and understanding its degradation pathways is essential for ensuring its safety and efficacy. Forced degradation studies are employed to identify potential degradation products that may form under various stress conditions, such as exposure to light, heat, humidity, and oxidizing agents.

Raloxifene N-oxide: Formation and Identification

Raloxifene N-oxide has been identified as a significant degradation product of Raloxifene, particularly under oxidative stress conditions. The formation of the N-oxide occurs at the piperidine nitrogen atom of the Raloxifene molecule.

Quantitative Data on Raloxifene Degradation

Forced degradation studies have provided quantitative insights into the formation of degradation products under various stress conditions. The following tables summarize the degradation of Raloxifene, with a focus on conditions leading to the formation of Raloxifene N-oxide.

Table 1: Summary of Forced Degradation Studies of Raloxifene Hydrochloride

| Stress Condition | Time | % Degradation of Raloxifene | Reference |

| Acidic (0.1 M HCl) | 24 hrs | 3.35% | [4] |

| Basic (0.1 M NaOH) | 24 hrs | 7.92% | |

| **Oxidative (3% H₂O₂) ** | 30 min | 11.27% | **** |

| Photolysis (UV Chamber) | 6 hrs | 5.03% | |

| Thermal (Hot air oven) | 6 hrs | 1.59% |

Table 2: Oxidative Degradation of Raloxifene Hydrochloride

| Oxidizing Agent | Drug Decomposition (%) | Observation | Reference |

| Not specified | 2.53% | One major degradant observed |

Note: While the studies confirm the formation of degradation products under oxidative stress, the explicit quantification of Raloxifene N-oxide as a percentage of the total degradants is not always provided.

Experimental Protocols

Forced Degradation Study (Oxidative Stress)

This protocol outlines a general procedure for inducing the degradation of Raloxifene to form Raloxifene N-oxide.

Objective: To generate and analyze the degradation products of Raloxifene under oxidative stress.

Materials:

-

Raloxifene Hydrochloride

-

3% Hydrogen Peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare a standard stock solution of Raloxifene Hydrochloride in methanol.

-

To 1 ml of the standard stock solution, add 1 ml of 3% H₂O₂.

-

Dilute the mixture to a suitable volume with the mobile phase.

-

Keep the solution for a specified period (e.g., 30 minutes to 6 hours) at room temperature.

-

Analyze the stressed sample by HPLC to determine the percentage of degradation and identify the degradation products.

Laboratory Preparation of Raloxifene N-oxide

This protocol is based on the reported laboratory synthesis of Raloxifene N-oxide for impurity profiling.

Objective: To synthesize Raloxifene N-oxide for use as a reference standard.

Materials:

-

Raloxifene Hydrochloride

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Dissolve Raloxifene Hydrochloride in a suitable solvent system (e.g., a mixture of DCM and methanol).

-

Slowly add a solution of m-CPBA in DCM to the Raloxifene solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or TLC).

-

Upon completion of the reaction, the Raloxifene N-oxide can be isolated and purified using standard chromatographic techniques.

Signaling Pathways of Raloxifene

Understanding the signaling pathways of the parent drug, Raloxifene, is crucial for postulating the potential biological effects of its degradation products. The biological activity of Raloxifene N-oxide has not been extensively reported in the scientific literature. Therefore, the following diagrams illustrate the known pathways of Raloxifene.

Estrogen Receptor Signaling

Raloxifene's primary mechanism of action involves binding to estrogen receptors α (ERα) and β (ERβ). This interaction leads to tissue-specific agonist or antagonist effects.

Caption: Raloxifene binds to estrogen receptors, which then regulate gene transcription.

Non-Genomic Signaling: Nitric Oxide Production

Raloxifene can also elicit rapid, non-genomic effects, such as the stimulation of nitric oxide (NO) production in endothelial cells. This is mediated through the activation of endothelial nitric oxide synthase (eNOS).

Caption: Raloxifene stimulates nitric oxide production via a non-genomic pathway.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of degradation products like Raloxifene N-oxide.

Caption: Workflow for the analysis of Raloxifene degradation products.

Biological Activity of Raloxifene N-oxide

At present, there is a lack of publicly available scientific literature detailing the biological activity of Raloxifene N-oxide. It is unknown whether this primary degradation product retains any affinity for estrogen receptors or exhibits any pharmacological effects, either agonistic or antagonistic. Further research is required to elucidate the potential physiological impact of Raloxifene N-oxide.

Conclusion

Raloxifene N-oxide is a key degradation product of Raloxifene formed under oxidative conditions. This guide has provided a summary of its formation, methods for its preparation and analysis, and an overview of the signaling pathways of its parent compound. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals in the field of drug development and quality control. A significant knowledge gap remains concerning the biological activity of Raloxifene N-oxide, highlighting an important area for future investigation.

References

Formation of Raloxifene N-oxide: A Technical Guide for Drug Development Professionals

An in-depth examination of the oxidative degradation pathway of Raloxifene, focusing on the formation of its N-oxide impurity during forced degradation studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying chemistry, analytical methodologies, and stability considerations.

Raloxifene, a selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention and treatment of osteoporosis and for reducing the risk of invasive breast cancer in postmenopausal women.[1][2] As with any pharmaceutical compound, a thorough understanding of its stability profile is paramount to ensure safety, efficacy, and regulatory compliance. Forced degradation studies are an indispensable tool in this process, providing insights into the potential degradation pathways and the formation of impurities under various stress conditions. A primary degradation product of Raloxifene, particularly under oxidative stress, is Raloxifene N-oxide.[3] This guide delves into the formation of this specific impurity, offering detailed experimental protocols and data presentation to aid in its identification and control.

The Chemistry of Raloxifene N-oxide Formation

Raloxifene is susceptible to oxidation, leading to the formation of Raloxifene N-oxide as a principal degradation product.[3] The piperidine nitrogen atom in the Raloxifene molecule is the primary site of oxidation, resulting in the corresponding N-oxide. This transformation can be induced by various oxidizing agents and is a key reaction to monitor during stability testing. The presence of peroxide impurities in excipients has also been shown to promote the generation of Raloxifene N-oxide, highlighting the importance of excipient compatibility studies.[3]

Below is a diagram illustrating the chemical transformation of Raloxifene to Raloxifene N-oxide.

Caption: Chemical conversion of Raloxifene to Raloxifene N-oxide under oxidative stress.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of analytical methods. The following are detailed methodologies for subjecting Raloxifene to various stress conditions, with a focus on those leading to the formation of Raloxifene N-oxide.

General Experimental Workflow

A typical workflow for a forced degradation study of Raloxifene is depicted in the diagram below.

References

In Vitro Metabolism of Raloxifene to its N-oxide Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raloxifene, a selective estrogen receptor modulator (SERM), is primarily metabolized in vitro and in vivo via extensive first-pass glucuronidation. While minor oxidative metabolism by Cytochrome P450 3A4 (CYP3A4) has been documented, leading to the formation of reactive intermediates, the formation of Raloxifene-N-oxide as a direct enzymatic metabolite has not been extensively reported in peer-reviewed literature. However, Raloxifene-N-oxide is a known chemical entity, identified as a potential impurity and oxidative degradation product.

This technical guide provides a comprehensive overview of the known metabolic pathways of Raloxifene and presents a detailed, hypothetical framework for investigating the potential in vitro formation of Raloxifene-N-oxide. This includes protocols for the chemical synthesis of a Raloxifene-N-oxide reference standard, detailed methodologies for in vitro incubation experiments using various enzyme sources, and a robust analytical method for the detection and quantification of the putative N-oxide metabolite.

Metabolic Pathways of Raloxifene

The biotransformation of Raloxifene is dominated by Phase II conjugation reactions. However, minor Phase I oxidative pathways have been identified.

2.1 Predominant Pathway: Glucuronidation The primary route of Raloxifene metabolism is conjugation with glucuronic acid, occurring in the liver and intestines.[1] This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of two main metabolites: Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide.[2][3][4] Due to this extensive first-pass metabolism, the absolute bioavailability of oral Raloxifene is low, approximately 2%.[5]

2.2 Minor Pathway: CYP450-Mediated Oxidation In vitro studies have shown that Raloxifene can be a substrate for CYP3A4. This interaction, however, does not lead to simple hydroxylation as a major pathway but rather to the formation of reactive intermediates such as arene oxides or quinone methides. These reactive species can form adducts with glutathione (GSH).

2.3 Hypothetical Pathway: N-Oxidation Raloxifene possesses a tertiary amine within its piperidine ring, a common substrate for N-oxidation. This reaction is typically catalyzed by Flavin-containing monooxygenases (FMOs), a family of NADPH-dependent enzymes abundant in the liver microsomes. While not yet documented for Raloxifene, it is plausible that FMOs could catalyze the formation of Raloxifene-N-oxide. FMO3 is the most abundant FMO in the adult human liver and is a likely candidate for this biotransformation.

Figure 1: Overview of Raloxifene Metabolic Pathways.

Experimental Protocols

To investigate the formation of Raloxifene-N-oxide in vitro, a synthesized reference standard is mandatory for analytical method development and quantification.

3.1 Chemical Synthesis of Raloxifene-N-oxide Reference Standard

This protocol is adapted from methodologies for the synthesis of tertiary amine N-oxides and known impurities of Raloxifene.

-

Objective: To synthesize Raloxifene-N-oxide from Raloxifene hydrochloride for use as an analytical standard.

-

Materials:

-

Raloxifene hydrochloride

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

0.5% Sodium hydroxide solution

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

1% Sodium thiosulphate solution

-

Purified water

-

-

Procedure:

-

Dissolve 2g of Raloxifene hydrochloride in a mixture of 40ml of DCM, 20ml of MeOH, and 10ml of 0.5% sodium hydroxide solution.

-

Slowly add a solution of 2.5g of m-CPBA in 20ml of DCM to the reaction mixture.

-

Dilute the mixture with an additional 20ml of MeOH and stir for 24 hours at room temperature.

-

Monitor the reaction progress by HPLC until completion.

-

Quench the reaction by adding 10ml of 1% sodium thiosulphate solution and stir for one hour.

-

Filter the resulting solid precipitate and wash thoroughly with purified water.

-

Dry the solid to obtain Raloxifene-N-oxide.

-

Confirm the identity and purity of the product using LC-MS, ¹H-NMR, and Mass Spectrometry.

-

3.2 In Vitro Incubation for N-Oxide Metabolite Formation

This protocol outlines a typical procedure for assessing metabolic stability and identifying metabolites using human liver microsomes (HLM) or S9 fractions.

-

Objective: To determine if Raloxifene is metabolized to Raloxifene-N-oxide by human liver enzymes.

-

Materials:

-

Pooled Human Liver Microsomes (or S9 fraction)

-

Raloxifene

-

Raloxifene-N-oxide standard (from protocol 3.1)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., Raloxifene-d4)

-

-

Procedure:

-

Preparation: Prepare stock solutions of Raloxifene and Raloxifene-N-oxide in a suitable solvent (e.g., DMSO or Methanol). Prepare working solutions by diluting the stocks in the incubation buffer.

-

Incubation Mixture: In microcentrifuge tubes, prepare the following incubation mixtures on ice:

-

Test Incubation: Phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and Raloxifene (e.g., 1 µM final concentration).

-

Negative Control (No Cofactor): Same as the test incubation but replace the NADPH regenerating system with buffer.

-

Negative Control (No Enzyme): Same as the test incubation but use heat-inactivated microsomes or buffer.

-

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the NADPH regenerating system to all tubes (except the "No Cofactor" control).

-

Incubation: Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction at each time point by adding 2 volumes of ice-cold ACN containing the internal standard.

-

Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

-

Figure 2: In Vitro Incubation and Analysis Workflow.

3.3 Analytical Method: LC-MS/MS for Detection and Quantification

This method is based on established procedures for analyzing Raloxifene and its glucuronide metabolites, with added parameters for the N-oxide.

-

Instrumentation: Triple Quadrupole Mass Spectrometer coupled with a High-Performance Liquid Chromatography (HPLC) system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Hypersil GOLD PFP, 2.1 x 50 mm, 1.9 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A time-gradient elution to separate Raloxifene from its more polar metabolites.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Heated Electrospray Ionization (HESI), Positive polarity.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte using the reference standards.

-

Data Presentation and Interpretation

Quantitative data from the in vitro experiments should be summarized to facilitate clear interpretation and comparison.

Table 1: Optimized SRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| Raloxifene | 474.2 | 112.1 | Optimized Value |

| Raloxifene-N-oxide | 490.2 | 112.1 / 474.2 | Optimized Value |

| Raloxifene-d4 (IS) | 478.2 | 116.1 | Optimized Value |

| Other Metabolites | TBD | TBD | Optimized Value |

(Note: m/z values for Raloxifene-N-oxide are predicted based on its molecular weight of 489.58 g/mol and may require experimental confirmation.)

Table 2: Hypothetical Metabolic Stability of Raloxifene in HLM

| Time (min) | % Raloxifene Remaining | N-Oxide Formation (pmol/mg protein) |

|---|---|---|

| 0 | 100 | 0 |

| 5 | Experimental Value | Experimental Value |

| 15 | Experimental Value | Experimental Value |

| 30 | Experimental Value | Experimental Value |

| 60 | Experimental Value | Experimental Value |

From this data, key kinetic parameters can be calculated if metabolite formation is observed:

-

Half-life (t½): The time required for 50% of the parent compound to be metabolized.

-

Intrinsic Clearance (CLint): The rate of metabolism in the in vitro system.

-

Michaelis-Menten parameters (Km and Vmax): Determined by incubating a range of Raloxifene concentrations to characterize the enzyme kinetics, if the N-oxidation pathway is significant.

Conclusion

While the N-oxidation of Raloxifene is not a reported major metabolic pathway, its chemical structure suggests that such a biotransformation is plausible, likely mediated by FMOs. The experimental framework provided in this guide offers a robust starting point for researchers to definitively investigate the formation of Raloxifene-N-oxide in vitro. Successful identification and quantification of this metabolite would require the chemical synthesis of an authentic standard and the application of sensitive LC-MS/MS methodology. Such studies would contribute to a more complete understanding of Raloxifene's metabolic fate and could have implications for drug safety and interaction studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Raloxifene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Identification of Raloxifene N-oxide in Pharmaceutical Preparations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and characterization of Raloxifene N-oxide, a primary degradation product of the selective estrogen receptor modulator (SERM), Raloxifene. Understanding the formation and detection of this impurity is critical for ensuring the quality, safety, and efficacy of Raloxifene-containing pharmaceutical products.

Introduction to Raloxifene and the N-oxide Impurity

Raloxifene is a benzothiophene-based SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1] The molecule contains a piperidine ring which is susceptible to oxidation, leading to the formation of Raloxifene N-oxide. This compound is recognized as a significant impurity in both bulk drug substance and finished pharmaceutical preparations.[1][2][3][4] Regulatory authorities mandate the identification and characterization of impurities present at levels of 0.1% or higher, making the robust analysis of Raloxifene N-oxide a critical aspect of quality control.

The formation of Raloxifene N-oxide is primarily an oxidative process. Studies have shown that the presence of peroxide impurities in common pharmaceutical excipients, such as povidone and crospovidone, can significantly accelerate the degradation of Raloxifene to its N-oxide form, particularly under conditions of elevated temperature and humidity.

Quantitative Analysis of Raloxifene N-oxide

The concentration of Raloxifene N-oxide can vary depending on the manufacturing process of the active pharmaceutical ingredient (API), the composition of the final drug product, and the storage conditions. The following tables summarize quantitative data from various studies.

Table 1: Raloxifene N-oxide Levels in Bulk Pharmaceutical Ingredients

| Source of Raloxifene | Analytical Method | Percentage of Raloxifene N-oxide (%) | Reference |

| Laboratory Batches | HPLC | 0.05 - 0.1 |

Table 2: Formation of Raloxifene N-oxide in Forced Degradation and Stability Studies

| Stress Condition | Raloxifene Formulation | Duration | Temperature | Resulting Raloxifene N-oxide (%) | Reference |

| Oxidative (3.0% H2O2) | Raloxifene HCl Bulk Drug | 12 hours | Ambient | Significant degradation observed | |

| Binary Mixture with Crospovidone (Wet Blending) | Raloxifene HCl | 6 months | 40°C | Increased formation compared to dry blend | |

| Binary Mixture with Povidone (Wet Blending) | Raloxifene HCl | 6 months | 40°C | Increased formation compared to dry blend | |

| Binary Mixture with Magnesium Stearate (Wet Blending) | Raloxifene HCl | 6 months | 40°C | N-oxide generation observed | |

| Binary Mixture with Tween 80 (Wet Blending) | Raloxifene HCl | 6 months | 40°C | N-oxide generation observed | |

| Binary Mixture with Anhydrous Lactose (Wet Blending) | Raloxifene HCl | 6 months | 40°C | N-oxide generation observed |

Experimental Protocols

Accurate identification and quantification of Raloxifene N-oxide require robust analytical methodologies and the availability of a well-characterized reference standard.

Synthesis of Raloxifene N-oxide Reference Standard

A reference standard for Raloxifene N-oxide can be synthesized in the laboratory via the oxidation of Raloxifene hydrochloride.

Materials:

-

Raloxifene hydrochloride

-

Dichloromethane (DCM)

-

Methanol

-

0.5% Sodium hydroxide solution

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

1% Sodium thiosulphate solution

-

Water

Procedure:

-

Dissolve 2g of Raloxifene hydrochloride in a mixture of 40ml of DCM, 20ml of methanol, and 10ml of 0.5% sodium hydroxide solution.

-

Slowly add a solution of 2.5g of m-CPBA in 20ml of DCM to the reaction mixture.

-

Dilute the reaction mass with an additional 20ml of methanol and stir for 24 hours.

-

Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the reaction by adding 10ml of 1% sodium thiosulphate solution and stir for one hour.

-

Filter the resulting solid, wash with water, and dry to obtain Raloxifene N-oxide.

High-Performance Liquid Chromatography (HPLC) Method for Identification

A gradient HPLC method can be employed to separate Raloxifene N-oxide from the parent compound and other impurities.

Chromatographic Conditions:

-

Column: Inertsil C8-3, (250 x 4.6) mm, 5µm

-

Mobile Phase A: 0.01 M KH2PO4, pH adjusted to 3.0 (±0.05) with Orthophosphoric acid or potassium hydroxide

-

Mobile Phase B: Acetonitrile

-

Gradient: A gradient elution program should be developed to ensure adequate separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Column Temperature: 45°C

Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation

LC-MS is used to confirm the identity of the N-oxide impurity by determining its mass-to-charge ratio (m/z).

Chromatographic Conditions:

-

Column: X-Terra RP-8, (250 x 4.6) mm

-

Mobile Phase A: 10mM ammonium formate, pH adjusted to 3.0 using formic acid

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient elution should be used.

-

Flow Rate: 1.0 ml/min

-

Detection: UV at 280 nm, followed by mass spectrometry.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Triple quadrupole or equivalent.

-

The mass spectrum of Raloxifene N-oxide will show a molecular ion corresponding to its molecular weight (489.58 g/mol ).

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows relevant to the identification of Raloxifene N-oxide.

Caption: Oxidative degradation pathway of Raloxifene to Raloxifene N-oxide.

Caption: Experimental workflow for the identification of Raloxifene N-oxide.

Caption: Factors influencing the formation of Raloxifene N-oxide.

Conclusion

The identification and control of Raloxifene N-oxide are essential for ensuring the quality and stability of Raloxifene pharmaceutical products. This guide has outlined the primary formation pathways, provided quantitative data on its occurrence, and detailed the experimental protocols for its synthesis and analysis. By implementing robust analytical methods and understanding the factors that contribute to the formation of this impurity, researchers and drug development professionals can effectively monitor and control its levels, thereby ensuring the safety and efficacy of Raloxifene therapies.

References

Raloxifene N-oxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene N-oxide, a primary oxidative degradation product and metabolite of the selective estrogen receptor modulator (SERM) Raloxifene, is a molecule of significant interest in pharmaceutical research and development. This technical guide provides a detailed overview of Raloxifene N-oxide, focusing on its core chemical properties, synthesis, and analytical characterization. While research on the specific biological activity of Raloxifene N-oxide is limited, its role as a significant impurity necessitates a thorough understanding of its formation and detection. This document summarizes key data, outlines experimental protocols for its preparation and analysis, and presents a logical workflow for its characterization.

Core Properties of Raloxifene N-oxide

Raloxifene N-oxide is identified by the Chemical Abstracts Service (CAS) number 195454-31-0 [1][2][3][4]. Its molecular formula is C28H27NO5S [1]. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 195454-31-0 | |

| Molecular Formula | C28H27NO5S | |

| Molecular Weight | 489.58 g/mol | |

| Synonyms | Raloxifene EP Impurity C, USP Raloxifene Related Compound C |

Synthesis and Characterization

The formation of Raloxifene N-oxide is a critical consideration in the stability and analysis of Raloxifene. Understanding its synthesis and the methods for its characterization are essential for quality control in drug manufacturing.

Experimental Protocol: Synthesis of Raloxifene N-oxide

A common method for the preparation of Raloxifene N-oxide involves the oxidation of Raloxifene hydrochloride. The following protocol is a detailed methodology for this synthesis:

Materials:

-

Raloxifene hydrochloride

-

Dichloromethane (DCM)

-

Methanol

-

0.5% Sodium hydroxide solution

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

1% Sodium thiosulphate solution

-

Water

Procedure:

-

Dissolve 2 grams of Raloxifene hydrochloride in a mixture of 40 mL of DCM, 20 mL of methanol, and 10 mL of 0.5% sodium hydroxide solution.

-

Slowly add a solution of 2.5 grams of m-CPBA in 20 mL of DCM to the reaction mixture.

-

Dilute the reaction mass with an additional 20 mL of methanol and stir for 24 hours.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding 10 mL of 1% sodium thiosulphate solution and stir for one hour.

-

Filter the resulting solid and wash it with water to obtain the final product.

Analytical Characterization

The identification and quantification of Raloxifene N-oxide as an impurity are typically performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: Inertsil C8-3, (250 x 4.6) mm, 5µm stainless steel column.

-

Mobile Phase: A gradient mixture of 0.01 M KH2PO4 (pH adjusted to 3.0 with Orthophosphoric acid or potassium hydroxide) and acetonitrile (67:33).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Column: X-Terra RP-8, (250 x 4.6) mm.

-

Mobile Phase: A gradient mixture of 10mM ammonium formate (pH adjusted to 3.0 with formic acid) and acetonitrile.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV at 280 nm, coupled with a mass spectrometer for mass analysis.

-

Column Temperature: 45°C.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity and signaling pathways of Raloxifene N-oxide itself. As it is primarily considered an oxidative degradation product and impurity of Raloxifene, the majority of pharmacological studies focus on the parent compound. It is plausible that any biological activity of Raloxifene N-oxide might be significantly different from or weaker than that of Raloxifene due to the structural modification. Further research is warranted to elucidate the specific pharmacological profile of this N-oxide derivative.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and characterization of Raloxifene N-oxide, particularly in the context of its role as a pharmaceutical impurity.

Conclusion

Raloxifene N-oxide is a key compound to consider in the development, manufacturing, and quality control of Raloxifene-based pharmaceuticals. While its own biological activity remains largely unexplored, the established protocols for its synthesis and analytical characterization are crucial for ensuring the purity and stability of the active pharmaceutical ingredient. This guide provides a foundational understanding for researchers and professionals working with Raloxifene and its related compounds. Further investigation into the pharmacological effects of Raloxifene N-oxide could reveal new insights and is an area ripe for future research.

References

- 1. Raloxifene enhances nitric oxide release in rat aorta via increasing endothelial nitric oxide mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of inducible nitric oxide synthase in endothelium-independent relaxation to raloxifene in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raloxifene acutely stimulates nitric oxide release from human endothelial cells via an activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Raloxifene N-oxide Reference Standard: A Technical Guide to Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the availability, purity, and analytical methodologies for the Raloxifene N-oxide reference standard. Raloxifene N-oxide is a critical reference material for researchers and pharmaceutical scientists involved in the development, manufacturing, and quality control of Raloxifene-containing drug products. It is a known impurity and a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM).

Availability of Raloxifene N-oxide Reference Standard

Raloxifene N-oxide reference standard is commercially available from a variety of specialized suppliers of pharmaceutical reference standards and research chemicals. The availability and product specifications from several key suppliers are summarized in the table below. Researchers are advised to request a certificate of analysis (CoA) from the supplier to obtain lot-specific purity and characterization data.

| Supplier | Product Name | CAS Number | Purity | Notes |

| MedchemExpress | Raloxifene N-Oxide (Standard) | 195454-31-0 | Not specified, analytical standard grade | Intended for research and analytical applications.[1] |

| LGC Standards | Raloxifene N-Oxide | 195454-31-0 | >95% (HPLC) | Available in various pack sizes.[2] |

| Mithridion | Raloxifene N-Oxide | Not specified | Not specified | Available in 5mg and 100mg quantities.[3][4] |

| SynThink Research Chemicals | Raloxifene N-Oxide | 195454-31-0 | High purity | Supplied with a comprehensive CoA including 1H-NMR, Mass, HPLC, IR, and TGA data.[5] |

| Elex Biotech LLC | Raloxifene N-Oxide | 195454-31-0 | Not specified | - |

| TLC Pharmaceutical Standards | Raloxifene EP Impurity A, N-oxide | Not specified | Not specified | Listed as a related compound of Raloxifene. |

| Chemicea Pharmaceuticals | Raloxifene EP Impurity A, N-oxide | NA | Not specified | - |

| ChemicalBook | Raloxifene N-Oxide | 195454-31-0 | 95.0%-99.8% | - |

Physicochemical Properties and Purity Analysis

The purity of the Raloxifene N-oxide reference standard is typically determined by High-Performance Liquid Chromatography (HPLC). The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Chemical Name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethoxy]phenyl]methanone | |

| Synonyms | Raloxifene EP Impurity C, USP Raloxifene Related Compound C | |

| CAS Number | 195454-31-0 | |

| Molecular Formula | C28H27NO5S | |

| Molecular Weight | 489.58 g/mol |

Purity Data

Most reputable suppliers provide a purity value for their Raloxifene N-oxide reference standard, which is predominantly determined by HPLC. A typical purity specification is greater than 95%. For instance, LGC Standards specifies a purity of >95% by HPLC. SynThink Research Chemicals provides a comprehensive data package that includes HPLC purity analysis along with other spectral data.

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of Raloxifene N-oxide, based on information from scientific literature and pharmacopeial monographs.

Synthesis of Raloxifene N-oxide Reference Standard

Raloxifene N-oxide can be prepared by the controlled oxidation of Raloxifene. A common method involves a forced degradation study using an oxidizing agent like hydrogen peroxide. The following protocol is adapted from the United States Pharmacopeia (USP) monograph for Raloxifene Hydrochloride, which describes the in-situ generation of Raloxifene N-oxide for system suitability purposes.

Protocol for Oxidative Degradation to Generate Raloxifene N-oxide:

-

Dissolution: Accurately weigh approximately 6 mg of Raloxifene Hydrochloride reference standard and transfer to a 50-mL volumetric flask.

-

Solvent Addition: Add 15.0 mL of acetonitrile and 3.0 mL of water to the flask and mix to dissolve the Raloxifene Hydrochloride.

-

Oxidation: Add 5.0 mL of 30 percent hydrogen peroxide (unstabilized) to the solution.

-

Incubation: Shake the solution for approximately 30 minutes, followed by sonication for about 30 minutes. Allow the solution to stand at 30°C for at least 6 hours. During this time, a partial conversion of Raloxifene to Raloxifene N-oxide occurs.

-

Dilution: Dilute the solution to the 50.0 mL mark with the appropriate aqueous buffer (e.g., Solution A from the USP method).

Note: This procedure is intended for the generation of Raloxifene N-oxide for analytical identification and method validation. For the preparation of a purified reference standard, further purification steps such as preparative HPLC would be necessary.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of Raloxifene N-oxide is typically assessed using a reversed-phase HPLC method. The following method is based on the analysis of Raloxifene and its impurities.

HPLC Method Parameters:

| Parameter | Description |

| Column | Inertsil C8-3, (250 x 4.6) mm, 5 µm or equivalent |

| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient elution is typically employed to separate Raloxifene from its impurities, including the N-oxide. A common gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 45°C |

System Suitability: The resolution between the Raloxifene peak and the Raloxifene N-oxide peak should be not less than 2.0.

Characterization by Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the identity of Raloxifene N-oxide.

LC-MS Method Parameters:

| Parameter | Description |

| Column | X-Terra RP-8, (250 x 4.6) mm or equivalent |

| Mobile Phase A | 10 mM Ammonium formate buffer, pH adjusted to 3.0 with formic acid |

| Mobile Phase B | Acetonitrile |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |

The expected protonated molecule [M+H]+ for Raloxifene N-oxide would be at m/z 490.16.

Visualizations

Experimental Workflow for Quality Control of Raloxifene N-oxide

The following diagram illustrates a typical workflow for the quality control of a Raloxifene N-oxide reference standard.

Logical Relationship of Raloxifene and its N-oxide Impurity

The following diagram illustrates the chemical relationship between Raloxifene and its N-oxide impurity, which is formed through an oxidation process.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. Raloxifene N-oxide | C28H27NO5S | CID 15484782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mzCloud – Raloxifene [mzcloud.org]

Methodological & Application

HPLC method development for Raloxifene N-oxide analysis

A Robust, Stability-Indicating HPLC Method for the Quantitative Analysis of Raloxifene N-oxide

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1] During its synthesis and storage, various impurities can form, one of which is Raloxifene N-oxide.[2] The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Therefore, it is crucial to have a reliable analytical method to detect and quantify these impurities. This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Raloxifene N-oxide. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Method Development

The primary objective of this method development was to achieve a robust separation of Raloxifene from its N-oxide impurity with good resolution and peak shape. A reverse-phase HPLC approach was chosen due to the non-polar nature of Raloxifene.

-

Column Selection: A C18 column is a common choice for the separation of Raloxifene and its impurities and was found to be effective.[1] An Inertsil C18 column (250 mm x 4.6 mm, 5 µm particle size) was selected for this method.

-

Mobile Phase Optimization: Various combinations of mobile phase components were evaluated. A gradient elution was chosen to ensure the timely elution of both Raloxifene and the more polar N-oxide. The final optimized mobile phase consisted of a mixture of phosphate buffer and acetonitrile. The pH of the buffer was adjusted to 3.5 with orthophosphoric acid to ensure good peak shape.

-

Detection Wavelength: The UV spectrum of Raloxifene shows a maximum absorbance at approximately 284-287 nm. A detection wavelength of 287 nm was chosen for this method to ensure high sensitivity for both Raloxifene and its N-oxide.

Experimental Protocols

1. Preparation of Solutions

-

Standard Stock Solution (Raloxifene N-oxide): Accurately weigh about 10 mg of Raloxifene N-oxide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.

-

Standard Solution: From the stock solution, prepare a working standard solution of 1 µg/mL by diluting with the diluent.

-

Sample Preparation (Forced Degradation Sample): To generate Raloxifene N-oxide, a forced degradation study under oxidative conditions can be performed. Dissolve 100 mg of Raloxifene hydrochloride in 10 mL of methanol. Add 1 mL of 3% hydrogen peroxide and keep for 6 hours. After degradation, dilute an appropriate volume of the sample with the diluent to obtain a theoretical concentration of 100 µg/mL of Raloxifene.

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Raloxifene N-oxide.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |

| Column | Inertsil C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH 3.5 (adjusted with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 287 nm |

| Injection Volume | 20 µL |

3. Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was evaluated by analyzing blank, placebo, Raloxifene, and Raloxifene N-oxide standard solutions. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions were also performed to demonstrate the stability-indicating nature of the method.

-

Linearity: The linearity was evaluated by analyzing a series of at least five concentrations of Raloxifene N-oxide over the range of 0.1 to 2.0 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

-

Accuracy: The accuracy of the method was determined by recovery studies. A known amount of Raloxifene N-oxide was spiked into a sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. The percentage recovery was then calculated.

-

Precision: The precision of the method was evaluated at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day precision): Six replicate injections of a standard solution of Raloxifene N-oxide were performed on the same day.

-

Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, column temperature, and flow rate. The system suitability parameters were monitored after each variation.

Data Presentation

Table 1: System Suitability Test Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Raloxifene N-oxide) | ≤ 2.0 | 1.2 |

| Theoretical Plates (Raloxifene N-oxide) | ≥ 2000 | 5800 |

| Resolution (Raloxifene and Raloxifene N-oxide) | ≥ 2.0 | 3.5 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Linearity Data for Raloxifene N-oxide

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.1 | 12543 |

| 0.25 | 31254 |

| 0.5 | 62487 |

| 1.0 | 125123 |

| 1.5 | 187654 |

| 2.0 | 250123 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy and Precision Results

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |

| 50% | 0.5 | 0.495 | 99.0 | 1.1 | 1.5 |

| 100% | 1.0 | 1.01 | 101.0 | 0.9 | 1.2 |

| 150% | 1.5 | 1.48 | 98.7 | 1.0 | 1.4 |

Table 4: LOD and LOQ Values

| Parameter | Result |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantitation (LOQ) | 0.1 µg/mL |

Mandatory Visualization

Caption: Workflow for HPLC Method Development and Validation.

Caption: Key Parameters for Analytical Method Validation.

The developed reverse-phase HPLC method is simple, specific, accurate, and precise for the determination of Raloxifene N-oxide in the presence of Raloxifene. The method was successfully validated according to ICH guidelines and can be used for routine quality control analysis and stability studies of Raloxifene.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Raloxifene and its N-oxide Metabolite

Abstract

This application note describes a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Raloxifene and its primary oxidative metabolite, Raloxifene N-oxide. The method is designed for high-throughput analysis, offering a rapid and reliable solution for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, stability testing, and quality control of Raloxifene. The developed method utilizes a reversed-phase C18 column with a gradient elution, providing excellent resolution and peak shape for both analytes in a short run time. This document provides a detailed experimental protocol, data summary, and visual representations of the workflow and analyte structures.

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2][3] The chemical structure of Raloxifene is [6-hydroxy-2-(4-hydroxyphenyl)benzothiophen-3-yl][4-[2-(1-piperidyl)ethoxy]phenyl]methanone.[4] During its metabolism and under oxidative stress conditions, Raloxifene can form various degradation products, with Raloxifene N-oxide being a significant metabolite.[5] Therefore, a reliable analytical method to separate and quantify Raloxifene from its N-oxide is crucial for drug development and quality control. This application note presents a validated UPLC method that is rapid, specific, and sensitive for this purpose.

Experimental

Instrumentation and Consumables

-

UPLC System: A Waters ACQUITY UPLC System equipped with a Binary Solvent Manager, Sample Manager, and a TUV detector was used.

-

Column: Waters ACQUITY BEH C18, 50 mm x 2.1 mm, 1.7 µm.

-

Vials: Amber glass vials to protect the analytes from light.

-

Software: Empower 2 or equivalent chromatography data software.

Reagents and Standards

-

Raloxifene Hydrochloride: Pharmaceutical grade, with purity ≥ 99.8%.

-

Raloxifene N-oxide: Reference standard.

-

Acetonitrile: HPLC grade.

-

Formic Acid: 0.1% solution in water.

-

Water: Milli-Q or equivalent purified water.

-

Methanol: HPLC grade.

-

Ammonium Acetate: 5mM solution.

Chromatographic Conditions

A summary of the UPLC method parameters is provided in Table 1.

Table 1: UPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Waters ACQUITY BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water or 5mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | See Table 2 |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm or 287 nm |

| Injection Volume | 2 µL |

| Run Time | 6 minutes |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 4.0 | 10 | 90 |

| 5.0 | 10 | 90 |

| 5.1 | 95 | 5 |

| 6.0 | 95 | 5 |

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Raloxifene HCl and 10 mg of Raloxifene N-oxide in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Sample Preparation: For bulk drug analysis, dissolve the sample in the mobile phase to a final concentration within the calibration range. For dosage forms, an appropriate extraction method should be developed and validated.

Results and Discussion

The developed UPLC method provides a clear separation of Raloxifene and Raloxifene N-oxide. The short run time of 6 minutes allows for high-throughput analysis. The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.

Method Validation Summary

A summary of the expected performance of the validated method is presented in Table 3.

Table 3: Method Validation Parameters

| Parameter | Raloxifene | Raloxifene N-oxide |

| Linearity Range (µg/mL) | 0.1 - 50 | 0.1 - 50 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | To be determined | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined | To be determined |

| Precision (%RSD) | < 2% | < 2% |

| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the UPLC analysis of Raloxifene and Raloxifene N-oxide.

Caption: A flowchart of the UPLC analysis process.

Chemical Structures

The chemical structures of Raloxifene and its N-oxide are shown below.

Caption: Raloxifene and its N-oxide metabolite.

Conclusion

The UPLC method detailed in this application note is a highly effective tool for the separation and quantification of Raloxifene and Raloxifene N-oxide. Its rapidity, specificity, and sensitivity make it suitable for a wide range of applications in the pharmaceutical industry, including routine quality control, stability studies, and pharmacokinetic analysis. The provided protocol offers a solid foundation for implementation in analytical laboratories.

References

Application Notes and Protocols for LC-MS/MS Quantification of Raloxifene N-oxide in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The metabolic profile of Raloxifene is complex, with Raloxifene N-oxide being identified as a potential impurity and metabolite.[1] Accurate and sensitive quantification of Raloxifene N-oxide in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies. This document provides a detailed protocol for the quantification of Raloxifene N-oxide using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a robust method for extracting Raloxifene and its metabolites from complex biological matrices like plasma, offering high recovery and clean extracts.[2]

Materials:

-

Biological matrix (e.g., human plasma)

-

Raloxifene N-oxide and Raloxifene-d4 (internal standard) stock solutions

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonia solution

-

SPE cartridges (e.g., Mixed-mode Cation Exchange)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Spiking: To 500 µL of the biological matrix, add the internal standard (Raloxifene-d4) to a final concentration of 10 ng/mL. For calibration standards and quality control samples, spike with appropriate concentrations of Raloxifene N-oxide.

-

Pre-treatment: Add 500 µL of 4% phosphoric acid to the sample, vortex to mix.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 0.1% formic acid in water.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution: Elute the analytes with 1 mL of 5% ammonia in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

The following chromatographic conditions are based on methods developed for the separation of Raloxifene and its impurities.[3]

| Parameter | Recommended Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |

| Gradient Program | Time (min) |

| Flow Rate | 0.4 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 5 µL. |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

| Parameter | Recommended Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Capillary Voltage | 3.5 kV. |

| Source Temperature | 150°C. |

| Desolvation Temperature | 400°C. |

| Desolvation Gas Flow | 800 L/hr. |

| Collision Gas | Argon. |

| MRM Transitions | Compound |

Note: The product ions and collision energies for Raloxifene N-oxide are proposed based on its chemical structure and common fragmentation patterns of N-oxides and may require optimization.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are illustrative and must be determined during formal method validation.

Table 1: Calibration Curve Parameters

| Analyte | Matrix | Linearity Range (ng/mL) | r² | Weighting |

| Raloxifene N-oxide | Human Plasma | 0.1 - 100 | > 0.99 | 1/x² |

Table 2: Precision and Accuracy

| Analyte | Matrix | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Raloxifene N-oxide | Human Plasma | LLOQ | 0.1 | < 15 | < 15 | 85 - 115 | 85 - 115 |

| Low | 0.3 | < 15 | < 15 | 85 - 115 | 85 - 115 | ||

| Mid | 10 | < 15 | < 15 | 85 - 115 | 85 - 115 | ||

| High | 80 | < 15 | < 15 | 85 - 115 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Matrix | QC Level | Recovery (%) | Matrix Effect (%) |

| Raloxifene N-oxide | Human Plasma | Low | > 70 | 85 - 115 |

| High | > 70 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: A schematic of the experimental workflow for the LC-MS/MS quantification of Raloxifene N-oxide.

Raloxifene Signaling Pathway

Caption: The signaling pathway of Raloxifene, a selective estrogen receptor modulator (SERM).

References

Application Note: A Stability-Indicating Assay for the Analysis of Raloxifene and Its Impurities

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations.[1][2] To ensure the safety and efficacy of Raloxifene drug products, it is crucial to monitor the stability of the active pharmaceutical ingredient (API) and quantify any impurities or degradation products that may form during manufacturing and storage. A stability-indicating assay is a validated analytical procedure that can accurately and selectively quantify the drug substance in the presence of its potential degradation products and impurities.[3]

This document provides a detailed protocol for a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of Raloxifene and its process-related impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][4]

Materials and Methods

Chemicals and Reagents

-

Raloxifene Hydrochloride (Reference Standard)

-

Raloxifene Impurities (A, B, C, D) Standards

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Hydrochloric Acid (HCl) (Analytical Grade)

-

Sodium Hydroxide (NaOH) (Analytical Grade)

-

Hydrogen Peroxide (H₂O₂) (30%)

-

Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A validated stability-indicating assay can be performed using either High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). The conditions below are compiled from established methods.

| Parameter | UPLC Method | RP-HPLC Method 1 | RP-HPLC Method 2 |

| Column | Extended C18 (or equivalent) | Inertsil C18, 4.6 x 250mm, 5µm | Inertsil C8, 4.6 x 150mm, 3.5µm |

| Mobile Phase | Isocratic: 5mM Ammonium Acetate and Methanol (50:50, v/v) | Isocratic: Water and Acetonitrile (20:80, v/v), pH adjusted to 3.5 with Orthophosphoric acid | Gradient: Mobile Phase A: 0.01M KH₂PO₄ buffer (pH 4.5), Mobile Phase B: Acetonitrile |

| Flow Rate | 0.3 mL/min (Typical for UPLC) | 0.7 mL/min | 1.0 mL/min |

| Detection Wavelength | 280 nm | 284 nm | 280 nm |

| Column Temperature | Ambient or 35°C | Ambient | Ambient |

| Injection Volume | 2-10 µL | 20 µL | 10 µL |

| Run Time | < 5 minutes | 7 minutes | ~15 minutes (Gradient) |

Preparation of Solutions

-

Diluent: The mobile phase is typically used as the diluent for preparing standard and sample solutions.

-

Standard Stock Solution (Raloxifene): Accurately weigh and dissolve an appropriate amount of Raloxifene HCl reference standard in the diluent to obtain a known concentration (e.g., 300 µg/mL).

-

Sample Solution: Prepare the sample solution from the bulk drug or formulation to achieve a similar final concentration as the standard solution.

-

Impurity Spiked Solution: For validation, a stock solution of known impurities can be prepared and spiked into the Raloxifene sample solution to demonstrate specificity.

Experimental Protocols

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

Protocol:

-

Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N - 0.5N HCl. Keep for a specified period (e.g., 12-24 hours) at room temperature or elevated temperature. Neutralize the solution with an equivalent amount of base before dilution and injection.

-

Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N - 0.5N NaOH. Keep for a specified period (e.g., 12-24 hours). Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3.0% H₂O₂. Store protected from light for a specified period (e.g., 12-24 hours) before analysis.

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 70-80°C) for 24 hours.

-

Photolytic Degradation: Expose the drug solution in a quartz cuvette to UV light (e.g., 254 nm or 352 nm) in a photostability chamber for 24 hours.

-

Analysis: Analyze the stressed samples against a freshly prepared reference standard. The chromatograms should demonstrate sufficient resolution between Raloxifene and any degradation peaks. Peak purity analysis using a PDA/diode array detector should be performed to confirm the homogeneity of the Raloxifene peak.

Linearity

Prepare a series of at least five concentrations of Raloxifene standard solution over a range (e.g., 10-60 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies. Analyze samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% or 80%, 100%, and 120% of the target concentration) by spiking a placebo or sample matrix with a known amount of Raloxifene standard. The mean percentage recovery should be within an acceptable range (typically 98-102%).

Precision

-